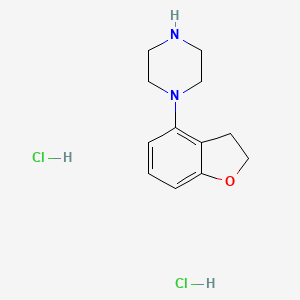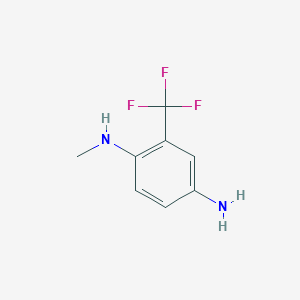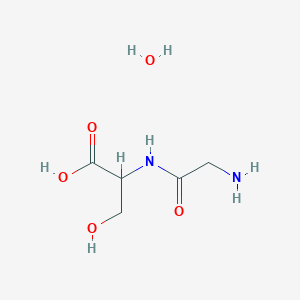
Glycyl-DL-serine Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-DL-serine Hydrate is a dipeptide composed of glycine and serine. It is a white crystalline solid that is commonly found in its hydrated form. The compound has the molecular formula C5H10N2O4·xH2O and a molecular weight of 162.15 g/mol . This compound is used in various biochemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Glycyl-DL-serine Hydrate is typically synthesized through the condensation reaction of glycine and serine. The reaction can be carried out using different methods, including the mixed-anhydride method and the carbodiimide method . In the mixed-anhydride method, glycine and serine are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Analyse Chemischer Reaktionen
Glycyl-DL-serine Hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield amino alcohols .
Wissenschaftliche Forschungsanwendungen
Glycyl-DL-serine Hydrate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins . In biology, it serves as a model compound for studying peptide interactions and enzyme-substrate relationships. In medicine, this compound is investigated for its potential therapeutic effects, including its role in promoting wound healing and tissue regeneration . Additionally, it is used in the food industry as a flavor enhancer and in the cosmetic industry for its moisturizing properties .
Wirkmechanismus
The mechanism of action of Glycyl-DL-serine Hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis and degradation. The compound can also modulate cellular signaling pathways by interacting with receptors and other proteins. For example, this compound can influence the activity of serine proteases, which play a crucial role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Glycyl-DL-serine Hydrate is similar to other glycyl peptides, such as Glycyl-DL-threonine and Glycyl-DL-valine . it is unique in its specific combination of glycine and serine, which imparts distinct chemical and biological properties. Compared to Glycyl-DL-threonine, this compound has a simpler structure and is more readily synthesized. In contrast, Glycyl-DL-valine has a bulkier side chain, which affects its solubility and reactivity .
Eigenschaften
Molekularformel |
C5H12N2O5 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C5H10N2O4.H2O/c6-1-4(9)7-3(2-8)5(10)11;/h3,8H,1-2,6H2,(H,7,9)(H,10,11);1H2 |
InChI-Schlüssel |
ZONZNQBJUJLKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)CN)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


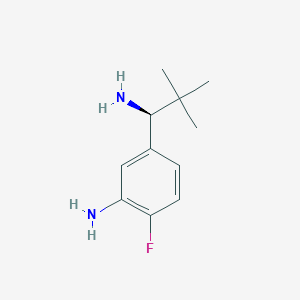

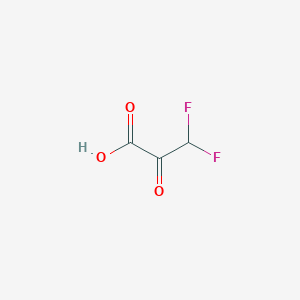

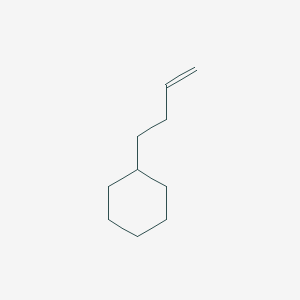
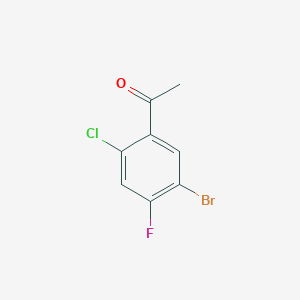
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)

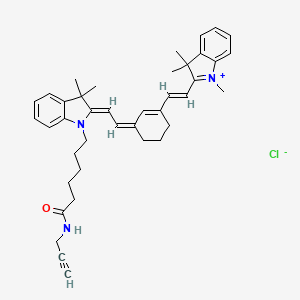

![(1Z,1'Z)-2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B15202109.png)
